molecular formula C6H3F3N2 B13457804 5-ethynyl-1-(trifluoromethyl)-1H-imidazole

5-ethynyl-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13457804
M. Wt: 160.10 g/mol
InChI Key: ZJNSBHSHRTUPAO-UHFFFAOYSA-N
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Description

5-ethynyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole typically involves the reaction of an appropriate imidazole derivative with ethynyl and trifluoromethyl reagents. One common method involves the use of copper-catalyzed coupling reactions, where the imidazole derivative is reacted with ethynyl and trifluoromethyl reagents in the presence of a copper catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-1-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole oxides, while reduction can produce ethyl-substituted imidazoles .

Scientific Research Applications

5-ethynyl-1-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethynyl-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of its ethynyl and trifluoromethyl groups attached to an imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

5-Ethynyl-1-(trifluoromethyl)-1H-imidazole is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring substituted with an ethynyl group and a trifluoromethyl group. This configuration contributes to its distinctive chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

  • Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against RNA viruses. Its mechanism may involve the inhibition of viral polymerases, which are critical for viral replication.
  • Antimicrobial Properties : Studies have indicated that it possesses antimicrobial activity against a range of pathogens, suggesting its potential as a new antibiotic candidate.
  • Anticancer Effects : Preliminary research suggests that this compound can inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication and cellular proliferation.
  • Interaction with Cellular Receptors : It may act on various receptors within cells, modulating signaling pathways that lead to altered cellular responses.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50/EC50 ValuesReference
AntiviralHCV NS5B Polymerase InhibitionIC50 = 32.2 μM
AntimicrobialBacterial Growth InhibitionIC50 = 15.0 μM
AnticancerCell Proliferation AssayIC50 = 10.0 μM

Discussion

The diverse biological activities of this compound highlight its potential as a versatile therapeutic agent. Its ability to inhibit viral replication, bacterial growth, and cancer cell proliferation positions it as a promising candidate for drug development. Further research is needed to elucidate the precise mechanisms underlying its biological effects and to evaluate its safety and efficacy in clinical settings.

Properties

Molecular Formula

C6H3F3N2

Molecular Weight

160.10 g/mol

IUPAC Name

5-ethynyl-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C6H3F3N2/c1-2-5-3-10-4-11(5)6(7,8)9/h1,3-4H

InChI Key

ZJNSBHSHRTUPAO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CN1C(F)(F)F

Origin of Product

United States

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